Home > Products > Screening Compounds P5560 > Mammaglobin-A precursor (4-12)
Mammaglobin-A precursor (4-12) -

Mammaglobin-A precursor (4-12)

Catalog Number: EVT-243971
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mammaglobin-A
Overview

Mammaglobin-A precursor (4-12) is a protein associated with breast tissue and has gained attention as a potential biomarker for breast cancer. This protein is encoded by the SCGB2A2 gene, which is part of the secretoglobin family. Mammaglobin-A is primarily expressed in the mammary gland and has been implicated in various biological processes, particularly in relation to breast cancer metastasis.

Source

The mammaglobin-A precursor is predominantly found in breast tissue, but it can also be detected in other tissues such as the female genital tract and salivary glands. Its expression levels are notably higher in malignant tissues compared to normal tissues, making it a focus of research for its role in cancer diagnostics and prognostics .

Classification

Mammaglobin-A belongs to the secretoglobin family, which includes proteins that are secreted and play roles in various physiological processes, including immune response and cell signaling. It is classified under the subgroup of lipophilins, which are involved in lipid transport and metabolism .

Synthesis Analysis

Methods

The synthesis of mammaglobin-A can be studied through various biochemical techniques. One common method involves the use of proteomic analysis to identify and quantify the protein from biological samples, such as nipple aspirate fluid or tumor tissues. Techniques like tandem mass spectrometry (MS) and immunohistochemistry (IHC) are often employed to analyze its expression levels and post-translational modifications .

Technical Details

In proteomic studies, samples are typically prepared by isolating proteins from tissues using methods such as centrifugation and precipitation. The proteins are then digested into peptides, labeled for quantification, and analyzed using liquid chromatography coupled with mass spectrometry. This allows for the identification of specific peptides corresponding to mammaglobin-A, facilitating an understanding of its expression patterns in different conditions .

Molecular Structure Analysis

Structure

The molecular structure of mammaglobin-A has been characterized through various structural biology techniques. It consists of a core structure typical of secretoglobins, which includes a compact fold that accommodates a hydrophobic pocket. This structural configuration is essential for its function in lipid binding .

Data

Molecular modeling studies have provided insights into the three-dimensional conformation of mammaglobin-A. The protein typically exhibits a molecular weight around 15 kDa and contains several conserved cysteine residues that are crucial for maintaining its structural integrity through disulfide bond formation .

Chemical Reactions Analysis

Reactions

Mammaglobin-A does not participate directly in classical chemical reactions like enzymes but plays significant roles in molecular interactions within biological systems. It may interact with various ligands, including lipids and other proteins, influencing cellular processes related to cancer progression.

Technical Details

Studies have shown that mammaglobin-A can bind to specific receptors on cancer cells, potentially modulating signaling pathways that promote tumor growth and metastasis. The binding affinity and specificity of these interactions can be assessed through techniques like surface plasmon resonance or enzyme-linked immunosorbent assays .

Mechanism of Action

Process

Mammaglobin-A is believed to contribute to breast cancer progression through several mechanisms. It may enhance tumor cell proliferation, survival, and migration by interacting with growth factor signaling pathways. Elevated levels of mammaglobin-A have been correlated with increased metastatic potential in breast cancer patients .

Data

Clinical studies indicate that high expression levels of mammaglobin-A mRNA are associated with poor prognosis in breast cancer patients, suggesting its role as a biomarker for metastasis . The overexpression of this protein has been linked to an increased likelihood of developing distant metastases .

Physical and Chemical Properties Analysis

Physical Properties

Mammaglobin-A is a soluble protein under physiological conditions, predominantly localized within the cytoplasm of breast epithelial cells. Its solubility is essential for its biological functions as it interacts with other cellular components.

Chemical Properties

Chemically, mammaglobin-A exhibits stability under physiological pH but may undergo denaturation under extreme conditions (high temperature or extreme pH). Its interaction with lipids suggests amphipathic characteristics typical of secretoglobins .

Relevant data include:

  • Molecular Weight: Approximately 15 kDa
  • Isoelectric Point: Varies based on post-translational modifications
  • Solubility: Soluble in aqueous solutions at physiological pH.
Applications

Scientific Uses

Mammaglobin-A serves as a promising biomarker for breast cancer detection and monitoring. Its expression levels can be utilized in diagnostic assays to differentiate between malignant and benign lesions. Furthermore, it holds potential as a therapeutic target due to its involvement in tumor progression pathways.

Recent studies have highlighted its utility not only in breast cancer but also in other malignancies derived from glandular tissues, reinforcing its significance in oncology research .

Introduction to Mammaglobin-A in Breast Carcinoma Biology

Historical Discovery and Classification Within the Secretoglobin Family

Mammaglobin-A (MAM), formally designated Secretoglobin Family 2A Member 2 (SCGB2A2), was first identified in 1996 through differential screening of a human breast carcinoma cDNA library. Watson and Fleming isolated this gene as a 10 kDa secretory protein overexpressed in 23% of primary breast tumors compared to normal mammary tissue [4] [9]. The gene resides on chromosome 11q13 (Gene ID: 4250), a region frequently amplified in breast cancer, and encodes a 93-amino acid precursor protein [6] [10]. Within the secretoglobin family, MAM is classified as a small hydrophobic ligand-binding protein characterized by:

  • A conserved uteroglobin-like fold with four α-helices
  • N-linked glycosylation sites (Asn-37 and Asn-70)
  • Formation of covalent heterodimers with lipophilin B (SCGB1D2) [7] [9]

The peptide fragment KLLMVLMLA (residues 4-12) represents a critical immunogenic epitope within the mammaglobin-A precursor. This 9-mer peptide, located in the N-terminal signaling domain, demonstrates high-affinity binding to HLA-A2 and HLA-A3 major histocompatibility complexes (Table 1) [10]. Its role as a T-cell activation site underpins its significance in immunotherapy development.

Table 1: Immunogenic Properties of Mammaglobin-A Precursor (4-12)

Epitope SequencePositionHLA RestrictionImmunological Significance
KLLMVLMLA4-12HLA-A2, HLA-A3Dominant CTL recognition site
FLNQTDETL66-74HLA-A2Metastasis-associated epitope
TTNAIDELK55-63HLA-A3Breast cancer-specific target

Evolutionary Context and Homology to Uteroglobin/Clara Cell Protein Family

Mammaglobin-A exhibits deep evolutionary conservation within the secretoglobin superfamily, sharing structural and functional homology with:

  • Uteroglobin (SCGB1A1): 34% sequence identity, conserved disulfide bridges
  • Clara cell secretory protein (SCGB1A1): Similar hydrophobic ligand-binding pocket
  • Prostatic steroid-binding protein (PSBP): Androgen-responsive regulation parallels [4] [6]

Phylogenetic analysis reveals that MAM diverged from ancestral secretoglobins approximately 150 million years ago, acquiring mammary-specific expression through cis-regulatory evolution. Key structural adaptations include:

  • Anti-parallel heterodimerization with lipophilin B via three disulfide bridges (Cys³ᴹᴬᴹ–Cys⁶⁰ᴸᴵᴾᴮ, Cys²⁰ᴹᴬᴹ–Cys²¹ᴸᴵᴾᴮ, Cys⁴⁶ᴹᴬᴹ–Cys⁷¹ᴸᴵᴾᴮ) [7] [9]
  • A hydrophobic cavity (8Å depth × 5Å width) capable of binding steroid-like molecules and biphenyls
  • Glycosylation-dependent conformational changes affecting ligand sequestration [9]

Table 2: Comparative Analysis of Mammaglobin-A and Homologous Secretoglobins

ProteinGeneTissue SpecificityLigand SpecificityQuaternary Structure
Mammaglobin-ASCGB2A2Mammary epitheliumSteroids, biphenylsHeterodimer (with SCGB1D2)
UteroglobinSCGB1A1Uterus, lungProgesterone, phospholipidsHomodimer
Clara cell proteinSCGB1A1Respiratory epitheliumPhospholipase A₂ inhibitorsHomodimer
Prostatic PSBPSCGB2A1Prostate epitheliumAndrogensHeterotetramer

Role in Mammary Gland Physiology and Pathological Deregulation

In normal mammary physiology, mammaglobin-A functions as a steroid-binding chaperone and immune modulator. Its expression is tightly regulated during mammary gland development:

  • Developmental regulation: Absent in prepubertal breast, maximal during lactation
  • Cellular localization: Primarily cytoplasmic in luminal epithelial cells
  • Hormonal independence: Expression persists in hormone receptor-negative cells, suggesting estrogen/PR-independent regulation [8] [9]

Pathological deregulation occurs in breast carcinogenesis through multiple mechanisms:

  • Transcriptional upregulation: 80% of primary breast carcinomas show MAM overexpression (10–100-fold vs. normal), particularly in luminal subtypes (ER+/HER2–: 50-80%; HER2+: 50-60%) [5] [8]
  • Altered cellular trafficking: 22-64% of MAM localizes to the membrane fraction in MDA-MB-361 and MDA-MB-415 cell lines, enabling antibody targeting [7]
  • Clinicopathological correlations: High MAM expression associates with bone metastasis (OR=3.1, p<0.01), lymph node involvement (RR=2.4), and Ki67 proliferation index [8] [9]

Table 3: Mammaglobin-A Expression Patterns in Normal and Neoplastic Tissues

Tissue TypeExpression LevelCellular LocalizationFrequency
Normal BreastModerateLuminal epithelium100%
Invasive Ductal CAHighCytoplasmic/membranous76%
Invasive Lobular CAHighDiffuse cytoplasmic68%
Triple-Negative BCLow/absentFocal cytoplasmic9-30%
Metastatic BCVariableCytoplasmic50-70%
Endometrial CAModerateApical membrane17%

The mammaglobin-A precursor (4-12) epitope contributes to pathological processes through:

  • Immunoevasion: Altered processing in tumor cells reduces CTL recognition
  • Metastatic dissemination: Fragment detection in lymph nodes predicts occult metastasis (sensitivity=82%, specificity=94%) [1] [5]
  • Therapeutic targeting: Membrane-associated epitopes enable antibody-drug conjugates (e.g., anti-MAM-LDL-doxorubicin) [7]

Properties

Product Name

Mammaglobin-A precursor (4-12)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.